![molecular formula C24H31FO3 B1262220 6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
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Overview
Description
Dalvastatin is a prodrug inhibitor of hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. In the body dalvastatin is hydrolyzed to its active beta-hydroxy acid form.
Scientific Research Applications
Structural Analysis and Pharmaceutical Potential
- The compound has been structurally analyzed, revealing potential as a potent HMG-CoA reductase inhibitor, suggesting its utility in hypocholesterolemic treatments. This analysis also showed differences in molecular conformations and crystal-packing effects, impacting its overall structure and activity (Ammon, Prasad, & Kumar, 1992).
Chemical Synthesis and Reactions
- The compound has been used in chemical reactions involving manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen. This research highlights its role in creating new chemical entities, potentially applicable in various fields, including material science and pharmaceuticals (Qian, Yamada, Nishino, & Kurosawa, 1992).
Potential in Chemoprevention
- Analogues of the compound have been synthesized as potential chemopreventive agents for treating epithelial cancer. Their activity in inhibiting tumor promotor-induced mouse epidermal ornithine decarboxylase suggests its relevance in cancer research and therapy (Dawson, Hobbs, Chan, Chao, & Fung, 1981).
Fluorescence and Complexation Studies
- The compound's role in the preparation of specific fluorophores and their complexation with metal ions like Zn2+ has been studied. These studies are crucial for understanding the applications of the compound in fluorescence-based technologies and bioimaging (Coleman, May, & Lincoln, 2010).
properties
Product Name |
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
---|---|
Molecular Formula |
C24H31FO3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+ |
InChI Key |
VDSBXXDKCUBMQC-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/C3CC(CC(=O)O3)O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
synonyms |
6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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